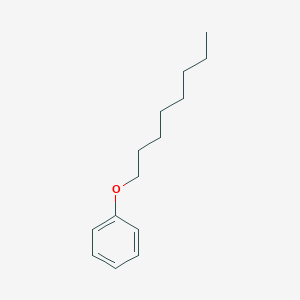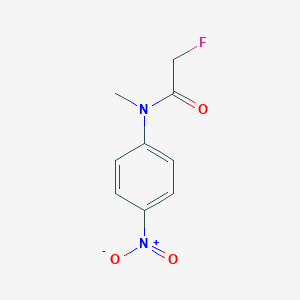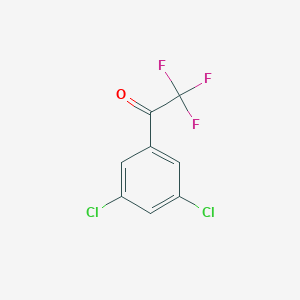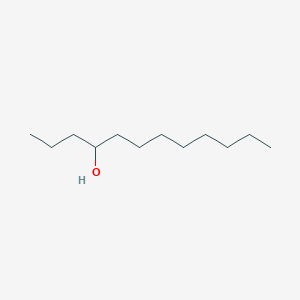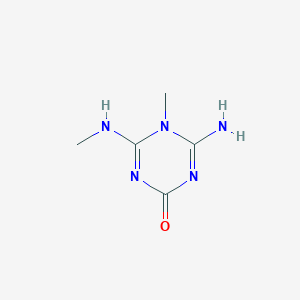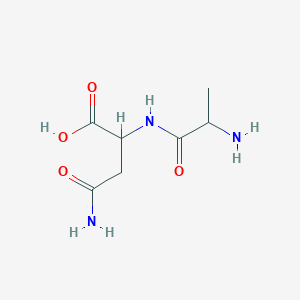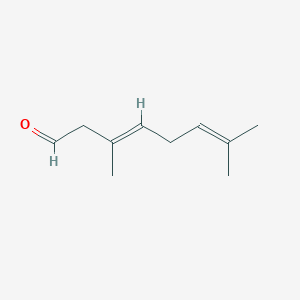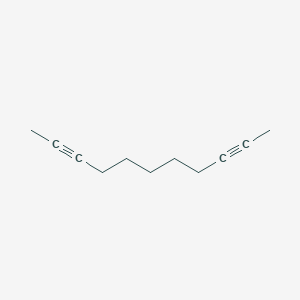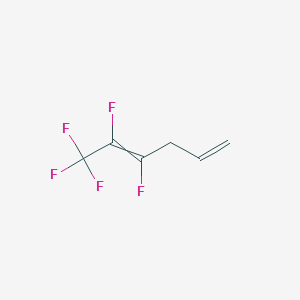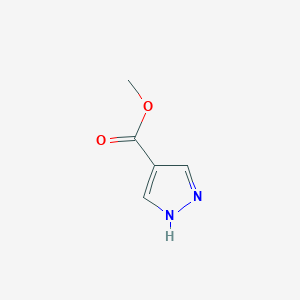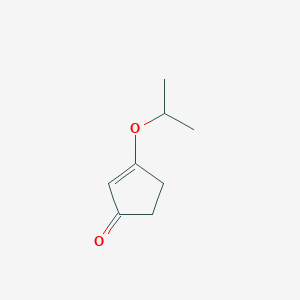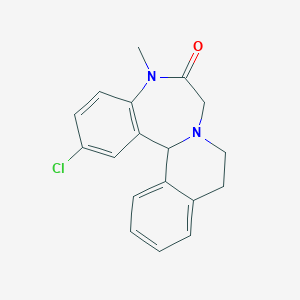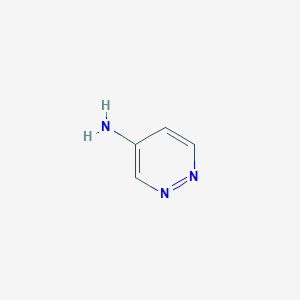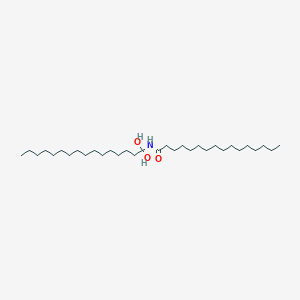
N-(1,1-dihydroxyhexadecyl)hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dihydroxyhexadecyl)hexadecanamide, also known as N-acylethanolamine acid amidase (NAAA) inhibitor, is a compound that has gained interest among scientists due to its potential therapeutic applications. This compound is a fatty acid amide that is involved in various physiological processes, including pain perception, inflammation, and lipid metabolism.
科学的研究の応用
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NAAA, an enzyme that degrades fatty acid amides such as anandamide and oleoylethanolamide. This inhibition leads to an increase in the levels of these endogenous compounds, which have been implicated in various physiological processes, including pain perception, inflammation, and lipid metabolism.
作用機序
The mechanism of action of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the inhibition of NAAA, which leads to an increase in the levels of endogenous fatty acid amides such as anandamide and oleoylethanolamide. These compounds bind to cannabinoid and peroxisome proliferator-activated receptors, respectively, and modulate various physiological processes.
生化学的および生理学的効果
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can reduce pain perception, inflammation, and lipid metabolism. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-(1,1-dihydroxyhexadecyl)hexadecanamide in lab experiments is its specificity for NAAA inhibition. This allows for the selective modulation of endogenous fatty acid amides without affecting other physiological processes. However, one limitation is that its effects may be dependent on the concentration used, and higher concentrations may result in off-target effects.
将来の方向性
There are several future directions for the study of N-(1,1-dihydroxyhexadecyl)hexadecanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of pain and inflammation. It has been shown to reduce pain perception and inflammation, and further studies may elucidate its potential therapeutic applications in these areas. Additionally, studies may explore the use of N-(1,1-dihydroxyhexadecyl)hexadecanamide in combination with other compounds to enhance its effects and reduce any potential limitations.
合成法
The synthesis of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the reaction between hexadecanoyl chloride and 1,1-dihydroxyhexadecane in the presence of a base such as triethylamine. The resulting product is purified using column chromatography. This method has been successfully used to synthesize N-(1,1-dihydroxyhexadecyl)hexadecanamide in high yields and purity.
特性
CAS番号 |
129426-19-3 |
|---|---|
製品名 |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
分子式 |
C32H65NO3 |
分子量 |
511.9 g/mol |
IUPAC名 |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)33-32(35,36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-30H2,1-2H3,(H,33,34) |
InChIキー |
PBLKITKTYZYVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)
